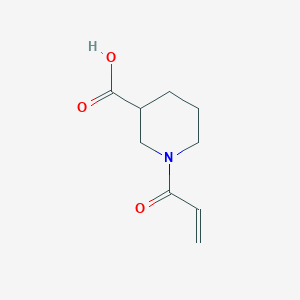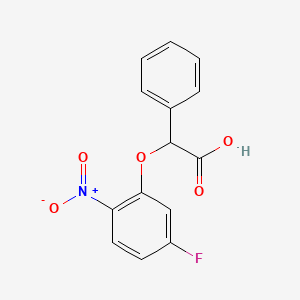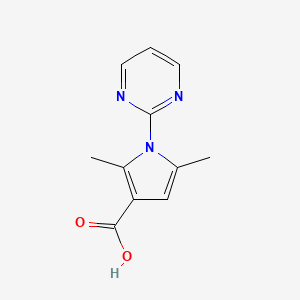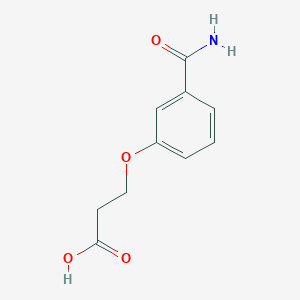
3-(3-Carbamoylphenoxy)propanoic acid
描述
3-(3-Carbamoylphenoxy)propanoic acid, also known as CPPA, is a chemical compound. It has a molecular weight of 209.2 . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[3-(aminocarbonyl)phenoxy]propanoic acid . The InChI code for the compound is 1S/C10H11NO4/c11-10(14)7-2-1-3-8(6-7)15-5-4-9(12)13/h1-3,6H,4-5H2,(H2,11,14)(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 209.2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
3-CPP has been studied extensively for its potential to be used in a variety of scientific research applications. For example, 3-CPP has been studied for its potential to be used as an antifungal agent, an antioxidant, and a regulator of the immune system. Additionally, 3-CPP has been studied for its potential to be used as a drug in the treatment of numerous diseases, including cancer and diabetes. Furthermore, 3-CPP has been studied for its potential to be used in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
作用机制
Target of Action
The primary target of 3-(3-Carbamoylphenoxy)propanoic acid is the human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) . PHD is an enzyme that plays a crucial role in the regulation of HIF, a transcription factor that mediates adaptive responses to hypoxia (low oxygen levels) in cells .
Mode of Action
This compound acts as an inhibitor of the PHD enzyme . By inhibiting PHD, it prevents the hydroxylation of HIF, a modification that normally targets HIF for degradation . This results in the stabilization and accumulation of HIF, allowing it to activate the transcription of various genes involved in the cellular response to hypoxia .
Biochemical Pathways
The inhibition of PHD by this compound affects the HIF pathway . Under normal oxygen conditions, PHD hydroxylates HIF, marking it for degradation. The stabilized HIF then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a variety of genes involved in the cellular response to hypoxia .
Result of Action
The inhibition of PHD by this compound leads to the stabilization and accumulation of HIF . This results in the upregulation of various genes involved in the cellular response to hypoxia, potentially influencing processes such as angiogenesis, erythropoiesis, and cellular metabolism .
实验室实验的优点和局限性
3-CPP has several advantages and limitations for use in laboratory experiments. One of the advantages of 3-CPP is that it is relatively easy to synthesize, and it can be synthesized from phenoxyacetic acid in several ways. Additionally, 3-CPP is relatively stable, and it can be stored for long periods of time without significant degradation. However, one of the limitations of 3-CPP is that it is toxic in high concentrations, and it should only be used in laboratory experiments in very small amounts.
未来方向
The potential applications of 3-CPP are still being explored. One of the potential future directions for 3-CPP is the development of new drugs for the treatment of various diseases, such as cancer, diabetes, and neurological disorders. Additionally, 3-CPP may be used in the future to develop new antifungal agents and antioxidants. Furthermore, 3-CPP may be used to develop new immune-modulating agents to regulate the immune system and reduce inflammation. Finally, 3-CPP may be used to develop new methods for synthesizing other organic compounds.
安全和危害
The compound has been classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化分析
Biochemical Properties
3-(3-Carbamoylphenoxy)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been evaluated as an inhibitor of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to therapeutic applications in hypoxia-related diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 3-carbamoylpropanoic acid have been studied for their ability to inhibit prolyl hydroxylase domain enzymes, which play a role in the regulation of HIF-1α levels in cells . This regulation is essential for cellular responses to hypoxia, affecting various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of prolyl hydroxylase domain enzymes, which are involved in the hydroxylation of proline residues in HIF-α subunits . This inhibition prevents the degradation of HIF-α, leading to its stabilization and accumulation, which in turn activates the transcription of genes involved in the hypoxic response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the half-life of HIF-α is relatively short under normoxic conditions, but the presence of this compound can extend this half-life by inhibiting its degradation . This temporal effect is crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have indicated that higher doses of this compound can lead to toxic or adverse effects, while lower doses may be more beneficial . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the metabolic flux and levels of metabolites in certain pathways . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding these interactions is vital for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(3-carbamoylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-10(14)7-2-1-3-8(6-7)15-5-4-9(12)13/h1-3,6H,4-5H2,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZUHGMLOYCCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



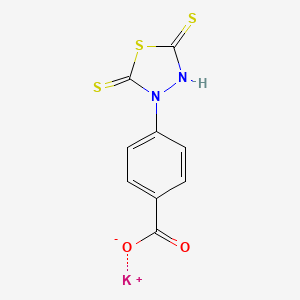
![potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B3373686.png)
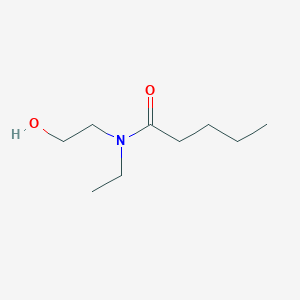

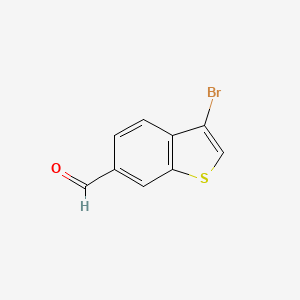

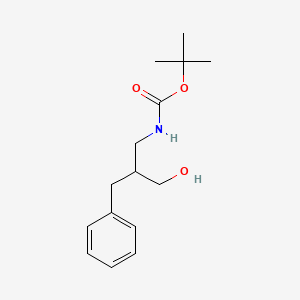

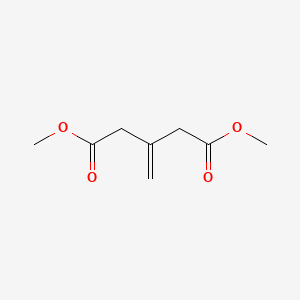
![N-{4-[(allylamino)sulfonyl]phenyl}acetamide](/img/structure/B3373754.png)

